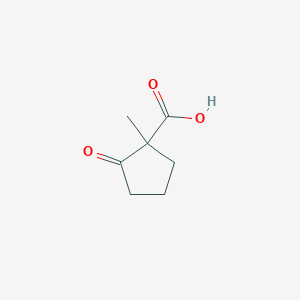
1-Methyl-2-oxocyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxocyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base catalyst such as potassium fluoride on alumina (KF/Al2O3). The reaction is typically carried out under reflux conditions for several hours, followed by purification through distillation .
Industrial Production Methods: In an industrial setting, the production of methyl 2-carboxycyclopentanone may involve the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide. This method allows for the efficient production of the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed:
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Methyl 2-hydroxycyclopentanecarboxylate.
Substitution: Various substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-oxocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: this compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of methyl 2-carboxycyclopentanone involves its reactivity with various molecular targets. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
- Methyl 2-oxocyclopentanecarboxylate
- Ethyl 2-oxocyclopentanecarboxylate
- Cyclopentanone-2-carboxylic acid methyl ester
Comparison: 1-Methyl-2-oxocyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in synthetic chemistry and industrial processes .
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
1-methyl-2-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-7(6(9)10)4-2-3-5(7)8/h2-4H2,1H3,(H,9,10) |
Clave InChI |
CILHIWHGZQDNQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


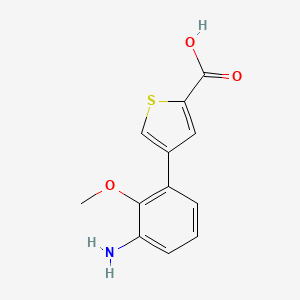
![4-bromo-N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B8373912.png)
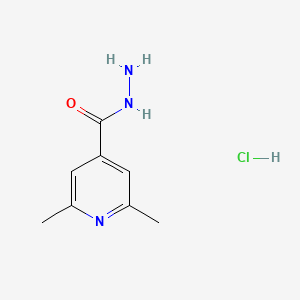
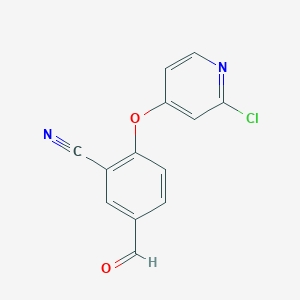
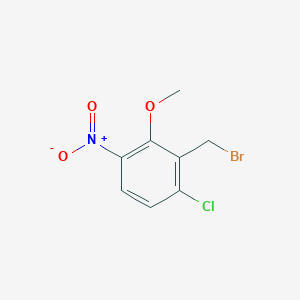
![[1-(2-Methoxy-4-nitro-phenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8373964.png)
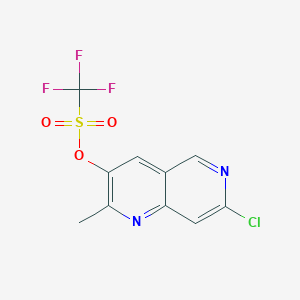
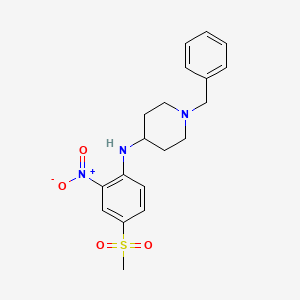
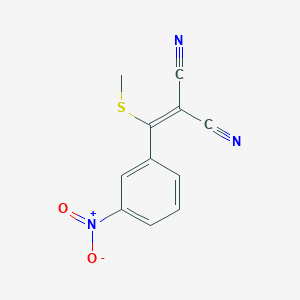
![2-[6-(Methylamino)pyridin-3-yl]-1,3-benzoxazol-6-ol](/img/structure/B8373980.png)
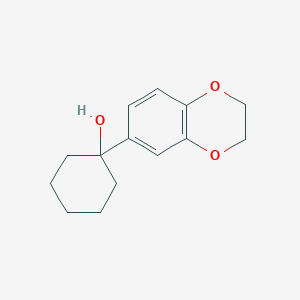
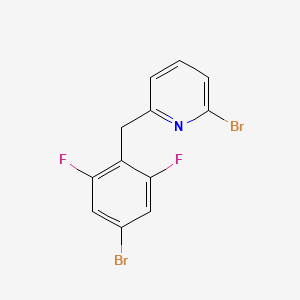
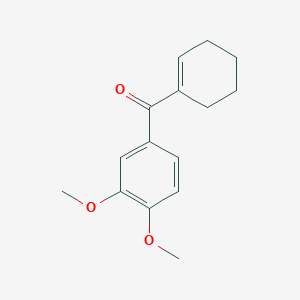
![6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol](/img/structure/B8374000.png)
